molecular formula C2H8CaNO4P B1677713 Phosphorylcolamine calcium CAS No. 10389-08-9

Phosphorylcolamine calcium

Cat. No.: B1677713
CAS No.: 10389-08-9
M. Wt: 181.14 g/mol
InChI Key: DSKYSVCNLNUDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorylcolamine calcium, also known as calcium 2-aminoethyl phosphate, is an organic compound belonging to the class of phosphoethanolamines. These compounds contain a phosphate group linked to the second carbon of an ethanolamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorylcolamine calcium can be synthesized through a reaction between ethanolamine and phosphoric acid, followed by the addition of calcium ions. The reaction typically involves the following steps:

    Ethanolamine and Phosphoric Acid Reaction: Ethanolamine reacts with phosphoric acid to form 2-aminoethyl dihydrogen phosphate.

    Calcium Ion Addition: Calcium ions are introduced to the reaction mixture, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often employs the sol-gel synthesis method. This method is favored for its ability to produce high-purity and reproducible products under mild conditions. The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, leading to the formation of a gel that can be dried and calcined to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Phosphorylcolamine calcium undergoes various chemical reactions, including:

    Complexation: It can form complexes with metal ions, such as calcium, through coordination bonds.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the release of calcium ions and 2-aminoethyl phosphate.

Common Reagents and Conditions:

    Complexation Reactions: Common reagents include metal ions like calcium, magnesium, and zinc. The reactions typically occur under aqueous conditions.

    Hydrolysis Reactions: These reactions require water and can be catalyzed by acids or bases.

Major Products Formed:

Scientific Research Applications

Phosphorylcolamine calcium has a wide range of applications in scientific research, including:

Mechanism of Action

Phosphorylcolamine calcium exerts its effects through several mechanisms:

Comparison with Similar Compounds

Phosphorylcolamine calcium is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

    Phosphoethanolamine: Contains a phosphate group linked to ethanolamine but lacks the calcium ion.

    Calcium Phosphate: A broader class of compounds that include various calcium and phosphate combinations, such as hydroxyapatite and tricalcium phosphate.

Uniqueness: this compound’s uniqueness lies in its combination of calcium and 2-aminoethyl phosphate, which imparts specific biological and chemical properties not found in other compounds .

Properties

CAS No.

10389-08-9

Molecular Formula

C2H8CaNO4P

Molecular Weight

181.14 g/mol

IUPAC Name

calcium;2-aminoethyl phosphate

InChI

InChI=1S/C2H8NO4P.Ca/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6);

InChI Key

DSKYSVCNLNUDIK-UHFFFAOYSA-N

SMILES

C(COP(=O)([O-])[O-])N.[Ca+2]

Canonical SMILES

C(COP(=O)(O)O)N.[Ca]

Appearance

Solid powder

10389-08-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phosphoethanolamine calcium;  Calcium 2-aminoethylphosphate, Ca-AEP or Ca-2AEP;  calcium EAP;  Phosphorylcolamine calcium;  Colamine phosphate;  Ethanolamine phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphorylcolamine calcium
Reactant of Route 2
Reactant of Route 2
Phosphorylcolamine calcium
Reactant of Route 3
Reactant of Route 3
Phosphorylcolamine calcium
Reactant of Route 4
Phosphorylcolamine calcium
Reactant of Route 5
Phosphorylcolamine calcium
Reactant of Route 6
Phosphorylcolamine calcium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.